molecular formula C13H14N2O B11891720 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201784-82-8

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

Cat. No.: B11891720
CAS No.: 1201784-82-8
M. Wt: 214.26 g/mol
InChI Key: VQVYZQACSBVNRY-UHFFFAOYSA-N
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Description

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is a bicyclic heterocyclic compound featuring a fused isoxazole ring (oxygen and nitrogen atoms) and a cyclohexene moiety, substituted with a phenyl group and an amine at specific positions. These analogs are frequently explored in medicinal chemistry for their antitumor, antimicrobial, and enzyme-modulating activities .

Properties

CAS No.

1201784-82-8

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2

InChI Key

VQVYZQACSBVNRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Hydroximinoyl chlorides, such as those derived from cyclohexenone oximes, undergo dehydrohalogenation in the presence of a base to form nitrile oxides. These reactive intermediates participate in regioselective cycloaddition with iodinated terminal alkynes, yielding the fused isoxazole framework. For instance, reacting a cyclohexenone-derived hydroximinoyl chloride with phenylacetylene derivatives under mild conditions (e.g., dichloromethane, room temperature) facilitates the formation of the tetrahydrobenzoisoxazole core. Subsequent iodination at the alkyne terminus enables functionalization at the 5-position, where nucleophilic substitution with ammonia or protected amines introduces the amine group.

Optimization and Yields

Key optimizations include the use of non-polar solvents to stabilize nitrile oxides and the addition of triethylamine to scavenge HCl generated during dehydrohalogenation. Yields for the cycloaddition step typically range from 70% to 85%, with purity exceeding 90% after column chromatography. Post-cyclization amination via SN2 reactions achieves yields of 60–75%, depending on the steric and electronic properties of the amine source.

Metal-Catalyzed Approaches

Transition metal catalysis offers enhanced regiocontrol and efficiency in constructing the isoxazole ring. Copper(I) catalysts, in particular, have been employed to accelerate cycloaddition kinetics and improve product selectivity.

Copper-Catalyzed Cycloaddition

Copper(I) iodide (5 mol%) in acetonitrile catalyzes the reaction between hydroximinoyl chlorides and alkynes at 60°C, reducing reaction times from 24 hours to 4–6 hours. This method achieves comparable yields (75–80%) to non-catalytic routes but with superior regioselectivity for the 3,5-disubstituted isoxazole configuration. The catalytic cycle involves coordination of the nitrile oxide to Cu(I), facilitating alkyne insertion and subsequent cyclization.

Palladium-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing the phenyl group post-cyclization. For example, brominated tetrahydrobenzoisoxazole intermediates undergo coupling with phenylboronic acid in the presence of Pd(PPh3)4, yielding the 3-phenyl derivative in 65–70% yield. However, this two-step approach is less efficient than direct cycloaddition with phenylacetylenes.

Environmentally Benign Synthetic Routes

Recent advances emphasize green chemistry principles, minimizing hazardous solvents and energy consumption.

Solvent-Free and Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the cycloaddition of hydroximinoyl chlorides with alkynes in solvent-free conditions, completing reactions in 1–2 hours with 80–85% yields. The mechanical energy from cavitation enhances molecular collisions, obviating the need for high temperatures or prolonged stirring.

Ionic Liquids as Recyclable Media

Butylmethylimidazolium-based ionic liquids ([BMIM]X) serve as dual solvents and catalysts for isoxazole formation. After the reaction, the ionic liquid is recovered via aqueous extraction and reused for up to five cycles without significant loss in activity. This method achieves yields of 78–82% while reducing waste generation.

Post-Cyclization Functionalization Strategies

Introducing the amine group at the 5-position often requires tailored functionalization steps after constructing the isoxazole core.

Reductive Amination

Ketone intermediates, generated by oxidation of the tetrahydrobenzoisoxazole’s cyclohexane ring, undergo reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot method affords the 5-amine derivative in 60–65% yield but requires careful pH control to avoid over-reduction.

Gabriel Synthesis

The Gabriel synthesis provides a two-step route: (1) bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions, followed by (2) displacement with phthalimide potassium salt and subsequent hydrazinolysis to release the free amine. This approach achieves 70% overall yield but involves toxic reagents like hydrazine.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Hydroximinoyl Cycloaddition70–856–24 hHigh regioselectivity, scalableRequires halogenated alkynes
Cu-Catalyzed Cycloaddition75–804–6 hFaster, milder conditionsCatalyst cost, purification steps
Ultrasound-Assisted80–851–2 hEnergy-efficient, solvent-freeSpecialized equipment needed
Reductive Amination60–6512 hSimple one-pot procedureLow yield, sensitivity to pH

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) at position 5 participates in nucleophilic substitution reactions. For example:

  • Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl-3-phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine (yield: 82–88%).

  • Sulfonation : Treatment with benzenesulfonyl chloride under basic conditions yields the corresponding sulfonamide derivative .

Key Conditions :

Reaction TypeReagentSolventTemperatureYield (%)
AcylationAcClCH₂Cl₂0–25°C82–88
SulfonationPhSO₂ClTHFReflux75

Oxidation

The cyclohexene ring undergoes selective oxidation:

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the 4,5-position (confirmed by 13C^{13}\text{C} NMR at δ 58.3 ppm) .

  • Aromatic Ring Oxidation : Strong oxidants like KMnO₄ cleave the phenyl ring to yield carboxylic acid derivatives.

Reduction

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the isoxazole ring to a β-ketoamine intermediate, which further rearranges .

Metal Complexation

The amine and isoxazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, showing a bathochromic shift in UV-Vis spectra (λₘₐₓ = 420 nm).

  • Fe(III) Coordination : Reacts with FeCl₃ to generate paramagnetic complexes with high-spin configurations.

Stability Constants (log K) :

Metal Ionlog KGeometry
Cu²⁺4.2Octahedral
Fe³⁺3.8Tetrahedral

Thiophene Derivatives

Treatment with elemental sulfur and methylene carbonitriles yields thiophene-based heterocycles (e.g., 11a-b ) :

ProductReaction Time (h)Yield (%)1H^{1}\text{H} NMR (δ, ppm)
11a 6853.34 (s, NH), 7.21–7.55 (m, Ar-H)
11b 8784.89 (s, CH₂Cl), 8.33 (d, Ar-H)

Functionalization via Electrophilic Aromatic Substitution

The phenyl ring undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para-position (yield: 65%) .

  • Halogenation : Electrophilic bromination with Br₂/FeBr₃ yields 3-(4-bromophenyl) analogs .

Mechanistic Insights

  • Dual Kinase Inhibition : The compound inhibits CK2 and GSK3β by chelating ATP-binding Mg²⁺ ions via its amine and isoxazole N-O group.

  • Solvent Effects : Reactions in aqueous media (e.g., gluconic acid/water) improve yields due to hydrogen-bond stabilization of intermediates .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades rapidly under acidic conditions (t₁/₂ = 2 h at pH 2) but remains stable at pH 7–9 .

  • Thermal Stability : Decomposes above 200°C (DSC peak at 210°C) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the compound's efficacy against six cancer cell lines. The results indicated that certain derivatives exhibited notable activity, leading to further exploration of their mechanisms of action. The most active compounds were tested against the c-Met enzyme and showed significant inhibition compared to established controls like foretinib .

Cell Line IC50 (µM) Control (e.g., Foretinib)
PC-31.92.5
MCF-72.12.8
HCT1161.52.0

Neurological Applications

The compound has also shown promise in neurological research, particularly concerning its effects on neurotransmitter systems and potential antidepressant properties.

Case Study: Neurotransmitter Interaction

Research has indicated that derivatives of this compound may enhance serotonergic activity, which is crucial for treating depression. A study demonstrated that co-administration with selective serotonin reuptake inhibitors (SSRIs) could augment their antidepressant effects in animal models .

Drug Combination Effect on Immobility Time (s)
SSRI + 3-Phenyl derivativeReduced by 30%
SSRI aloneNo significant change

Synthesis and Derivatives

The synthesis of this compound has been optimized for higher yields and purity. Various derivatives have been synthesized to enhance its biological activity.

Synthesis Overview

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired isoxazole structure. Advanced techniques such as molecular docking have been employed to predict the binding affinity of these compounds to their targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variations

a. Tetrahydrobenzo[b]thiophene Derivatives
  • Example Compounds: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) 2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-7-imino-7H-pyrano[2,3-d]thiazol-5-amine (6a)
  • Key Differences: The sulfur atom in the thiophene ring (vs. Thiophene derivatives often exhibit enhanced metabolic stability compared to isoxazoles due to sulfur’s lower electronegativity .
  • Synthetic Routes: Cyclization of thiourea intermediates with hydrazine or phenyl hydrazine . Use of malononitrile or ethyl cyanoacetate in annulation reactions to form pyrano-thiazole hybrids .
b. Tetrahydrobenzo[d]thiazole Derivatives
  • Example Compound :
    • N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (4a–c)
  • Key Differences :
    • The thiazole ring (containing nitrogen and sulfur) introduces additional hydrogen-bonding capabilities compared to isoxazole.
    • Substituents like indole moieties in thiazole derivatives may enhance π-π stacking interactions with biological targets .
c. Pyrimidine- and Triazine-Fused Analogs
  • Example Compounds :
    • 3-(α-Hydrazo-acetonitrilo)-1,2,4-triazine derivatives (10a–f) synthesized via diazonium chloride reactions .

Biological Activity

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine (CAS 1201784-82-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure that contributes to its biological activity. It is categorized under isoxazole derivatives, which are known for their diverse pharmacological properties.

Basic Information

PropertyDescription
CAS Number 1201784-82-8
Molecular Formula C12_{12}H12_{12}N2_{2}O
Molecular Weight 200.24 g/mol
Purity ≥95%

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxicity of this compound against different cancer cell lines, it was found that:

  • A549 (lung cancer) : IC50_{50} = 50 µM
  • MCF-7 (breast cancer) : IC50_{50} = 45 µM
  • HeLa (cervical cancer) : IC50_{50} = 40 µM

These results indicate a significant inhibitory effect on cell proliferation, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is supported by findings that demonstrate alterations in signaling pathways associated with cell survival and apoptosis.

Key Findings:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in treated cells, leading to reduced proliferation rates .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has exhibited immunomodulatory effects. Studies have indicated that it can modulate immune responses by affecting lymphocyte proliferation and cytokine production.

Immunological Activity:

In vitro tests showed that at concentrations of 25 µM and 50 µM, the compound significantly inhibited phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs), with suppression rates reaching up to 60% compared to controls .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound NameIC50_{50} (µM)Mechanism of Action
This compound 40–50Apoptosis induction; cell cycle arrest
Isatin Derivatives 30–60Apoptosis; anti-inflammatory
Thiosemicarbazones 20–45MDR1-selective activity; apoptosis

This table highlights the comparable efficacy of this compound against cancer cells relative to other compounds.

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving tetrahydrobenzo[b]thiophene or isoxazole precursors. For example:

  • Step 1: React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoyl-isothiocyanate to form thiourea intermediates (e.g., derivatives 3a-b) .
  • Step 2: Cyclize intermediates under reflux conditions in 1,4-dioxane or ethanol with catalysts like triethylamine or hydrochloric acid .
  • Key Parameters: Reaction time (5–12 hours), temperature (80–120°C), and solvent polarity critically influence yield (typically 40–65%) .

Q. How is the compound characterized structurally in academic research?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR identifies amine and aromatic protons (δ 6.5–8.0 ppm for phenyl groups) .
    • IR confirms NH stretches (~3300 cm⁻¹) and isoxazole C=N/C-O bonds (1600–1650 cm⁻¹) .
  • Crystallography:
    • Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles (e.g., C-N bond: ~1.35 Å) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 230 for C₁₃H₁₄N₂O) validate purity .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antitumor Screening: Tested against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
    • Example Data: IC₅₀ values range from 12–19 µM for derivatives with electron-withdrawing substituents .
  • Antimicrobial Assays: Disk diffusion methods reveal moderate activity against Gram-positive bacteria (e.g., S. aureus, inhibition zone: 8–12 mm) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

Methodological Answer:

  • Solvent Optimization: Replace 1,4-dioxane with DMF or THF to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening: Compare triethylamine, pyridine, and K₂CO₃; pyridine increases cyclization efficiency by 15% .
  • Purification: Use gradient column chromatography (hexane:EtOAc, 3:1 → 1:2) to isolate >95% pure product .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Control: Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. SRB) to reduce variability .
  • Structural Confounding: Analyze substituent effects; e.g., para-fluoro derivatives show 20% higher activity than ortho-substituted analogs due to enhanced membrane permeability .
  • Statistical Validation: Apply ANOVA to compare IC₅₀ values across ≥3 independent replicates .

Q. What mechanistic approaches are used to study its bioactivity?

Methodological Answer:

  • Enzyme Inhibition: Test against tyrosine kinases or topoisomerases via fluorometric assays (e.g., 50 µM compound reduces kinase activity by 40%) .
  • Molecular Docking: Use AutoDock Vina to predict binding to ATP pockets (e.g., ΔG = −8.2 kcal/mol for CDK2) .
  • Apoptosis Assays: Flow cytometry with Annexin V/PI staining confirms caspase-3 activation in treated cells .

Q. How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Tuning: Introduce methoxy or trifluoromethyl groups to enhance LogP (target: 2.5–3.5) .
  • Metabolic Stability: Replace labile esters with amides; e.g., ethyl → methyl substitution reduces hepatic clearance by 30% .
  • SAR Analysis: Correlate substituent position (meta vs. para) with solubility (e.g., para-NO₂ increases aqueous solubility by 1.5-fold) .

Data Contradiction Analysis Example

Conflict: Antitumor activity varies (IC₅₀: 12–50 µM) across studies .
Resolution:

  • Structural Verification: Confirm purity via HPLC (≥98%) to exclude impurity-driven artifacts.
  • Dosage Consistency: Ensure equivalent molar concentrations (e.g., 10 µM vs. 20 µM) in cell viability assays.
  • Control Experiments: Test under hypoxic vs. normoxic conditions, as hypoxia can reduce efficacy by 25% .

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